Thebaine N-oxide

Description

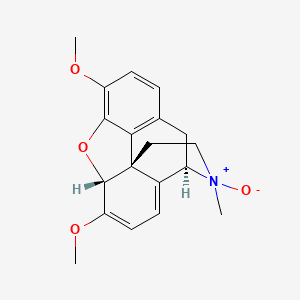

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |

InChI |

InChI=1S/C19H21NO4/c1-20(21)9-8-19-12-5-7-15(23-3)18(19)24-17-14(22-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18+,19+,20?/m1/s1 |

InChI Key |

PMXUJDPQAVEYII-CMUWLYKVSA-N |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |

Canonical SMILES |

C[N+]1(CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Preparation of Thebaine N Oxide

Direct Oxidation Methodologies for Thebaine N-oxide Synthesis

The primary laboratory method for synthesizing this compound is through the direct oxidation of thebaine. This process involves the introduction of an oxygen atom to the tertiary nitrogen of the thebaine molecule.

Stereochemical Control in N-Oxidation of Thebaine

The N-oxidation of thebaine can result in the formation of two diastereomers, depending on the orientation of the oxygen atom relative to the N-methyl group. Nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the stereochemistry of these products. These studies have shown that the major diastereomer of this compound features the N-methyl group in an axial configuration. vulcanchem.com This stereochemical preference is a key distinguishing feature when compared to other opiate N-oxides like codeine N-oxide, where the equatorial configuration is more common. vulcanchem.com The specific three-dimensional structure is dictated by the chiral centers at positions 4, 7a, and 12b of the morphinan (B1239233) core. vulcanchem.com

Reagent Selection and Reaction Optimization for this compound Production

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines. For the synthesis of this compound, hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) are commonly used reagents. vulcanchem.comacs.orgresearchgate.net The reaction is typically carried out under controlled conditions to achieve optimal yields and minimize the formation of byproducts. vulcanchem.com

The selection of the oxidizing agent and the optimization of reaction parameters such as temperature, solvent, and pH are crucial due to the potential lability of this compound. researchgate.net For instance, laboratory synthesis using 30% hydrogen peroxide in acetic acid at 25°C for 24 hours has been reported to yield approximately 60-70% of this compound. vulcanchem.com The use of m-CPBA is also effective, though it is considered more expensive and presents safety concerns for industrial-scale reactions. acs.org

The table below summarizes common reagents and conditions for the direct oxidation of thebaine.

| Oxidizing Agent | Solvent | Temperature | Reported Yield | Reference |

| Hydrogen Peroxide (30%) | Acetic Acid | 25°C | ~60-70% | vulcanchem.com |

| m-Chloroperbenzoic Acid (m-CPBA) | Chloroform/Methanol | Not specified | Not specified | google.com |

It is noteworthy that this compound can also be an unintended byproduct in certain reactions involving thebaine, such as those aimed at reducing the double bond in the molecule. google.com

Biocatalytic and Microbial Routes to this compound Generation

In addition to chemical synthesis, this compound can be produced through biocatalytic methods, which utilize whole microorganisms or isolated enzymes to perform the N-oxidation.

Fungal Biotransformation of Thebaine to this compound

Several fungal species have been shown to metabolize thebaine, leading to various transformation products, including this compound. The fungus Mucor piriformis has been identified as capable of producing isomeric Thebaine N-oxides as minor metabolites during the biotransformation of thebaine. researchgate.net Research has indicated that the primary metabolite in this process is northebaine, with Thebaine N-oxides being formed in smaller quantities. researchgate.net One of the isomeric N-oxides, with an equatorial oxygen atom, has been noted to be relatively unstable. researchgate.net

While fungi like Cunninghamella echinulata are known to be effective in the N-demethylation of thebaine and other morphine alkaloids, the formation of N-oxides is a competing reaction. scholaris.caresearchgate.netpsu.edu

Enzymatic Systems Involved in N-Oxidation of Thebaine

The enzymatic machinery responsible for the N-oxidation of thebaine in microorganisms primarily involves cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). nih.gov While much of the research on the microbial transformation of thebaine has focused on N-demethylation to produce valuable pharmaceutical intermediates, the formation of N-oxides is a recognized metabolic pathway. researchgate.netnih.govinteresjournals.org

Studies on the biotransformation of thebaine by Mucor piriformis suggest that N-demethylation does not proceed through an N-oxide intermediate, indicating that N-oxidation and N-demethylation are likely separate enzymatic pathways. researchgate.net The enzymes responsible for the N-oxidation of thebaine are part of the broader class of enzymes that catalyze the oxidation of various xenobiotics in microorganisms.

Chemical Reactivity and Transformation Mechanisms of Thebaine N Oxide

Stereoisomeric Behavior and Rearrangements of Thebaine N-oxide

The introduction of an N-oxide functional group in thebaine introduces a new stereocenter at the nitrogen atom, leading to the potential for diastereomers. The orientation of the N-oxide bond relative to the rest of the molecule can significantly influence its stability and reactivity.

Non-Enzymatic Conversion Pathways of this compound Isomers

Research has identified the existence of at least two diastereomeric forms of this compound, often referred to as the "major" and "minor" isomers. These isomers can undergo non-enzymatic rearrangements. One of the observed rearrangements of a this compound isomer leads to the formation of 6,7,8,9,10,14-hexadehydro-4,5-epoxy-3,6-dimethoxy-17-methylthebinan . Another identified product from the rearrangement of this isomer is 6,7,8,9,10,14-hexadehydro-3,6-dimethoxythebinan-4-ol . The precise mechanisms of these non-enzymatic conversions are complex and can be influenced by factors such as solvent and temperature.

Stability and Interconversion Dynamics of this compound Diastereomers

The stability of this compound diastereomers has been noted as a critical factor in their handling and reactivity. The "major isomer" has been reported to be highly unstable, which can complicate its isolation and characterization . This inherent instability suggests a propensity to undergo rearrangement or decomposition. The dynamics of interconversion between the diastereomers are not extensively detailed in the available literature but are presumed to be influenced by thermodynamic and kinetic factors. The chair conformation of the D ring in Thebaine N-oxides is the preferred conformation .

Role of this compound in N-Demethylation Reactions

The N-demethylation of thebaine is a crucial transformation for the synthesis of important opioid antagonists and agonists. This compound is a key intermediate in several of these N-demethylation strategies, most notably in variations of the Polonovski reaction.

Iron-Mediated N-Demethylation Mechanisms (Polonovski-type reactions)

A modified, non-classical Polonovski reaction employing iron salts is a prominent method for the N-demethylation of opiate alkaloids via their N-oxides chim.itresearchgate.net. In this process, Thebaine is first oxidized to this compound. Subsequent treatment of the N-oxide with an iron species, such as iron(II) sulfate (B86663) (FeSO₄) or zerovalent iron (Fe(0)), facilitates the demethylation to yield northebaine chim.itresearchgate.net.

The mechanism is thought to involve a single electron transfer from the iron catalyst to the protonated N-oxide, leading to the formation of an iminium ion intermediate which is subsequently hydrolyzed to the N-demethylated product and formaldehyde researchgate.net. A significant improvement in the yield and selectivity of this reaction is achieved by isolating the this compound as its hydrochloride salt prior to the iron-mediated step chim.itresearchgate.net. This approach minimizes the formation of the parent tertiary amine as a byproduct chim.it. The use of iron powder (Fe(0)) has been shown to be effective, providing northebaine in good yields chim.itresearchgate.net.

| Reactant | Reagent | Product | Yield | Reference |

| This compound hydrochloride | Fe(0) | Northebaine | 86% | chim.it |

| This compound | FeSO₄·7H₂O | Northebaine | 74% | researchgate.net |

Catalytic Approaches to N-Demethylation via this compound Intermediates (e.g., FeIII-TAML)

Efforts to develop more environmentally benign and efficient catalytic systems for N-demethylation have explored the use of iron-based catalysts such as Fe(III)-TAML (tetra-amido macrocyclic ligand) complexes. However, the application of Fe(III)-TAML catalysts for the oxidative N-demethylation of thebaine in the presence of hydrogen peroxide (H₂O₂) has not been successful, with no formation of northebaine observed researchgate.netresearchgate.net. In contrast, the same catalytic system showed some activity with other opiates like oxycodone, albeit with low yields researchgate.net. This suggests that the specific structure of thebaine and its N-oxide intermediate are not amenable to this particular catalytic system under the reported conditions.

Chemo- and Regioselectivity in this compound Transformations

The chemo- and regioselectivity of reactions involving this compound are critical for its synthetic utility. In the context of the iron-mediated Polonovski-type reaction, the primary site of reactivity is the N-methyl group, leading to selective N-demethylation. This selectivity is remarkable given the presence of other potentially reactive functional groups in the thebaine scaffold, such as the electron-rich diene system.

Derivatization Chemistry of this compound for Novel Compounds

This compound, the oxidized derivative of the opium alkaloid thebaine, serves as a versatile intermediate in the synthesis of various novel compounds. Its chemical reactivity is centered around the N-oxide functionality, which can be strategically manipulated to achieve transformations such as N-demethylation and skeletal rearrangements. These reactions open pathways to valuable semisynthetic opioids and new molecular scaffolds for pharmacological investigation.

One of the most significant derivatization reactions of this compound is its N-demethylation to yield northebaine. This transformation is crucial for the synthesis of narcotic antagonists like naloxone (B1662785) and naltrexone, which require a substituent other than a methyl group on the nitrogen atom. google.com The non-classical Polonovski reaction has proven to be an effective method for this conversion. researchgate.net This reaction typically involves the treatment of this compound with an activating agent, such as iron(II) sulfate (FeSO₄), which facilitates the elimination of the N-methyl group. researchgate.netresearchgate.netnih.gov

The process begins with the oxidation of thebaine to this compound. Subsequent reaction with at least two molar equivalents of FeSO₄·7H₂O leads to the formation of N-northebaine in good yields. researchgate.net Research has indicated that isolating the intermediate N-oxide as its hydrochloride salt can enhance the proportion of the desired N-nor opiate product. researchgate.net This method provides a valuable alternative to traditional N-demethylation procedures that utilize toxic reagents like cyanogen (B1215507) bromide or expensive ones such as vinyl chloroformate. researchgate.netnih.gov

The mechanism of the Polonovski reaction involves the activation of the N-oxide, leading to the formation of an iminium ion intermediate, which then undergoes cleavage to yield the secondary amine (northebaine) and formaldehyde. organicreactions.org

Beyond N-demethylation, this compound can undergo complex rearrangement reactions to generate unique molecular structures. Studies have identified novel alkaloids from the rearrangement of thebaine N-oxides. For instance, one of the this compound isomers can rearrange to form new derivatives, including a compound identified as 6,7,8,9,10,14-hexadehydro-3,6-dimethoxythebinan-4-ol. The proposed mechanism for the formation of another product from these rearrangements involves a hydroxylamine intermediate that converts to an N-nor compound. This is followed by a nucleophilic attack of the secondary amine on the C-5 carbon, causing the opening of the C-5-oxygen bond. These rearrangements highlight the potential of this compound as a scaffold for generating structurally diverse compounds.

The derivatization of this compound is a key strategy in medicinal chemistry for accessing a range of opioid-related compounds. The ability to efficiently N-demethylate via the Polonovski reaction and to explore unique molecular spaces through rearrangements makes this compound a valuable synthetic precursor.

Research Findings on the Derivatization of this compound

| Precursor | Reagent/Reaction | Product | Yield | Reference |

| This compound | FeSO₄·7H₂O (Polonovski Reaction) | N-Northebaine | 74% | researchgate.net |

| This compound | Rearrangement | 6,7,8,9,10,14-hexadehydro-3,6-dimethoxythebinan-4-ol | - |

Metabolic Pathways and Biotransformation of Thebaine N Oxide

Thebaine N-oxide in Microbial Metabolism Studies

The study of this compound in microbial systems has uncovered specific pathways and products, highlighting the metabolic versatility of various microorganisms.

Specific Microorganisms Capable of Thebaine N-oxidation

A variety of microorganisms, particularly fungi, have demonstrated the ability to metabolize thebaine, leading to the formation of this compound and other derivatives. Research has identified several key species involved in these biotransformations.

Fungal species are prominent in the metabolism of thebaine. For instance, Mucor piriformis has been shown to convert thebaine into isomeric thebaine N-oxides as minor metabolites. researchgate.net Other fungi, such as those from the Trametes genus, are also capable of these transformations. Trametes sanguinea and Trametes cinnabarina have been reported to oxidize thebaine, producing related compounds. scilit.com In one study, Trametes cinnabarina was found to convert thebaine into 14-hydroxycodeinone N-oxide, a derivative of this compound. scilit.com The fungus Cunninghamella echinulata is also effective in the biotransformation of morphine alkaloids, including thebaine. chim.it Additionally, bacteria such as Bacillus sp. have been noted for their capacity to mediate the biotransformation of thebaine. acs.org

Table 1: Microorganisms Involved in this compound Related Metabolism

| Category | Microorganism | Observed Transformation |

| Fungus | Mucor piriformis | Produces isomeric thebaine N-oxides from thebaine. researchgate.net |

| Fungus | Trametes cinnabarina | Converts thebaine to 14-hydroxycodeinone N-oxide. scilit.com |

| Fungus | Trametes sanguinea | Oxidizes thebaine to 14-hydroxycodeinone and 14-hydroxycodeine. scilit.com |

| Fungus | Cunninghamella echinulata | N-demethylation and C-14 oxidation of thebaine. chim.it |

| Bacterium | Bacillus sp. | Mediates biotransformation of thebaine to codeine and morphine. acs.org |

Metabolic Fates and Products of this compound in Microbial Systems

The biotransformation of thebaine by microbes results in a variety of metabolic products, with this compound often acting as an intermediate. The stability of this compound isomers influences their subsequent metabolic fate.

In studies with Mucor piriformis, isomeric thebaine N-oxides are formed as minor products alongside the major metabolite, northebaine. researchgate.net One of the isomers, the unstable this compound with an equatorial oxygen, undergoes non-enzymatic rearrangement to form other complex molecules. researchgate.net In contrast, the stable this compound appears resistant to further transformation by this microorganism. researchgate.net

Research on Trametes species has shown different metabolic outcomes. Trametes cinnabarina converts thebaine into products including 14-hydroxycodeinone N-oxide. scilit.com This indicates that N-oxidation can occur alongside other oxidative reactions, such as hydroxylation at the C-14 position. The formation of 14-hydroxycodeinone from thebaine is a key step in the synthesis of valuable semi-synthetic opioids. nih.govmdpi.com

Occurrence and Metabolism of this compound in Plant Systems

This compound is not only a product of microbial metabolism but is also found naturally in certain plant species, where it participates in the complex biosynthetic pathways of alkaloids.

This compound as a Natural Constituent in Papaver Species

This compound has been identified as a naturally occurring alkaloid in plants of the Papaver genus. Specifically, its presence has been confirmed in Papaver bracteatum and Papaver somniferum. scilit.comresearchgate.net In a systematic review of P. bracteatum, this compound was listed as a component of its alkaloidal fraction. researchgate.net Further research led to the isolation and characterization of two isomers of this compound from P. bracteatum. researchgate.netucl.ac.uk The natural occurrence of morphinan (B1239233) N-oxides, including those of morphine, codeine, and thebaine, has been established, confirming they are not merely artifacts of the isolation process. scilit.commdpi.com

General Considerations for this compound Biotransformation in Biological Systems

The biotransformation of this compound in various biological systems is governed by fundamental biochemical principles, including reduction and rearrangement reactions.

Alkaloid N-oxides are common metabolic intermediates. mdpi.com A primary biotransformation pathway for N-oxides is their reduction back to the parent tertiary amine. This reductive metabolism has been observed for other alkaloid N-oxides, such as pyrrolizidine (B1209537) alkaloid N-oxides, which can be reduced by both intestinal microbiota and hepatic cytochrome P450 enzymes. nih.gov This suggests that similar enzymatic systems could be responsible for the reduction of this compound in biological environments. Chemical models, such as the reduction of N-oxides with iron (II) sulfate (B86663), mimic these biological processes and are used for the N-demethylation of opiate alkaloids, where the N-oxide is a key intermediate. chim.itgoogle.com

Furthermore, the stability of this compound isomers plays a crucial role in their fate. As observed in microbial studies, certain unstable isomers of this compound can undergo spontaneous, non-enzymatic rearrangement to yield different molecular structures. researchgate.net This chemical instability, driven by the molecule's inherent structural strain, represents a non-enzymatic pathway for its transformation in biological systems. researchgate.netresearchgate.net Therefore, the biotransformation of this compound is a multifaceted process involving both specific enzymatic reactions (like reduction) and inherent chemical reactivity (like rearrangement).

Advanced Analytical and Spectroscopic Characterization Methodologies for Thebaine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thebaine N-oxide

NMR spectroscopy is an indispensable tool for the structural analysis of this compound. One- and two-dimensional NMR experiments provide precise data on the chemical environment of each proton and carbon atom, enabling a comprehensive understanding of its complex three-dimensional structure.

The configuration of the quaternary nitrogen in this compound has been determined through detailed ¹H and ¹³C NMR analysis. capes.gov.br The oxidation of the tertiary amine in thebaine with agents like hydrogen peroxide results in the formation of N-oxide diastereomers. vulcanchem.com NMR studies have shown that the major diastereomer possesses an N-methyl group in an axial configuration. vulcanchem.com This is in contrast to codeine N-oxide, where an equatorial N-methyl group is more common. vulcanchem.com

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are crucial for assigning the complex spectra and resolving stereochemical details. vulcanchem.com For instance, Nuclear Overhauser Effect (NOE) correlations observed between the N-methyl group and H-5 confirm the axial orientation of the N-methyl group. vulcanchem.com

Key spectroscopic data from ¹H and ¹³C NMR are summarized below:

| Proton (¹H) NMR Data for this compound | | :--- | :--- | | Proton | Chemical Shift (δ ppm) | | H-1 | 6.67 (d, J = 8.1 Hz) vulcanchem.com | | H-4 | 6.55 (s) vulcanchem.com | | OCH₃ | 3.85 (s) vulcanchem.com |

| Carbon-¹³ (¹³C) NMR Data for this compound | | :--- | :--- | | Carbon | Chemical Shift (δ ppm) | | C-3 | 152.1 vulcanchem.com | | C-12 | 134.5 vulcanchem.com | | N-CH₃ | 56.2 vulcanchem.com |

NMR studies have revealed the existence of epimeric forms of related alkaloids in solution. For instance, investigations into thebaine's behavior in solvent mixtures similar to those used in liquid chromatography (LC-MS) showed the presence of two epimeric forms, particularly in solutions with a high water content. royalsocietypublishing.orgresearchgate.net This phenomenon is evident in the ¹H NMR spectrum through the appearance of paired signals for proton environments, especially those close to the bridgehead nitrogen. royalsocietypublishing.org Although this specific research focused on thebaine, the principles are directly applicable to the study of its derivatives like this compound, suggesting that its behavior in different solvent systems could also lead to the observation of solution-state epimers.

The formation of the N-oxide group from the tertiary amine in the thebaine structure induces significant changes in the NMR spectrum, known as chemical shift perturbations. acs.org These perturbations are a key indicator of successful N-oxidation. The introduction of the oxygen atom leads to a deshielding effect, causing downfield shifts for neighboring protons and carbons. acs.orgnih.gov

Specifically, the protons and carbons alpha to the newly formed N-oxide function experience the most significant downfield shifts. nih.gov In studies of similar alkaloid N-oxides, the deshielding influence of the N-oxide function causes a down-field shift of the α-carbons by several parts per million (ppm). nih.gov For example, in sparteine (B1682161) N1-oxide, the α carbons C2, C6, and C10 shifted downfield by 13.4 ppm, 4.3 ppm, and 8.7 ppm, respectively, compared to the parent amine. nih.gov This principle is a fundamental diagnostic tool in the characterization of this compound.

Mass Spectrometry (MS) Techniques for this compound Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for unequivocally identifying this compound. This technique measures the mass of ions with high accuracy, typically to within 5 ppm, which allows for the determination of the precise elemental formula. mdpi.com The molecular formula of this compound is C₁₉H₂₁NO₄. vulcanchem.com

In studies identifying impurities in thebaine samples, a compound was surmised to be this compound based on its protonated molecule [M+H]⁺ peak at m/z 328.15439, which is consistent with its calculated exact mass. researchgate.netresearchgate.net This high mass accuracy confirms the elemental composition and differentiates this compound from other compounds with similar nominal masses. mdpi.com

| HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₁₉H₂₁NO₄ vulcanchem.com | | Molecular Weight | 327.4 g/mol vulcanchem.com | | Observed [M+H]⁺ (m/z) | 328.15439 researchgate.netresearchgate.net |

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of this compound, providing further structural confirmation. In MS/MS, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation behavior of thebaine and related morphinan (B1239233) alkaloids has been studied extensively. researchgate.netcapes.gov.brresearchgate.net The cleavage of the piperidine (B6355638) ring is a characteristic fragmentation route for many of these compounds. researchgate.net While specific fragmentation data for this compound is less detailed in the provided context, the general fragmentation pathways of thebaine involve characteristic losses and rearrangements that provide a basis for interpreting the MS/MS spectrum of its N-oxide derivative. capes.gov.br The presence of the N-oxide bond, being relatively labile, would be expected to influence the fragmentation pattern, potentially leading to characteristic losses that confirm its presence. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Detection and Identification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the detection and identification of this compound in complex matrices such as biological fluids and plant extracts. researchgate.netresearchgate.net The combination of the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry allows for the unambiguous identification of this compound, even at trace levels. core.ac.uk

In a typical LC-MS analysis, a reversed-phase C18 column is often employed for the chromatographic separation. ukim.mkgoogle.com The mobile phase composition is critical and often consists of a gradient of an aqueous solution (containing an acidifier like formic acid) and an organic solvent such as acetonitrile. ukim.mknih.gov This gradient elution allows for the effective separation of this compound from other related alkaloids and matrix components. ukim.mk

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this compound, typically in the positive ion mode. royalsocietypublishing.org The mass spectrometer detects the protonated molecule of this compound, [M+H]⁺, at a mass-to-charge ratio (m/z) of 328.15439. researchgate.netresearchgate.net Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce characteristic product ions. For instance, fragmentation of thebaine's molecular ion at m/z 312 can yield significant product ions at m/z 281 and 249. mdpi.com

The sensitivity of LC-MS allows for the detection of this compound at very low concentrations, with limits of detection (LOD) and quantification (LOQ) in the picogram-on-column range for related alkaloids. nih.gov This high sensitivity is crucial for applications such as the analysis of trace impurities in pharmaceutical preparations or the detection of metabolites in biological samples. bund.de

| Parameter | Typical Conditions |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 328.15439 ([M+H]⁺) |

| Product Ions (m/z) | Fragmentation of thebaine (m/z 312) yields 281, 249 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for N-Oxide Bond Characterization

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable tools for the characterization of the N-oxide bond in this compound. acs.org These techniques probe the vibrational frequencies of chemical bonds within a molecule. mdpi.com The N-oxide group (N⁺-O⁻) exhibits a characteristic stretching vibration that can be used for its identification.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| N-O Stretch (Amine Oxide) | 970 - 950 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1260 - 1000 |

Circular Dichroism (CD) Spectroscopy for this compound Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules like this compound. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. unipi.it

This compound possesses multiple chiral centers, leading to a specific spatial arrangement that gives rise to a characteristic CD spectrum. vulcanchem.com The stereochemistry at the nitrogen atom, which becomes a chiral center upon N-oxidation, is of particular interest. The conformation of the molecule, including the orientation of the N-methyl group (axial or equatorial), significantly influences the CD spectrum. vulcanchem.com Studies have shown that the major diastereomer of this compound has an axial N-methyl group. vulcanchem.com

The CD spectrum of this compound is complex, with multiple Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophoric parts of the molecule, primarily the substituted benzene (B151609) ring system. mdpi.com The signs and magnitudes of these Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. mdpi.com By comparing the experimental CD spectrum of this compound with spectra of related compounds of known stereochemistry or with theoretically calculated spectra, the absolute configuration of the chiral centers can be determined. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

| Spectral Region (nm) | Associated Electronic Transition | Significance for Stereochemistry |

| 250 - 290 | ¹Lₑ band of the benzene chromophore | The fine structure and sign of the Cotton effects in this region are sensitive to the overall molecular chirality and conformation. |

| 210 - 250 | ¹Lₐ band of the benzene chromophore | The sign and intensity of the Cotton effect in this region are strongly influenced by the stereochemistry of the chiral centers adjacent to the chromophore. |

Chromatographic Separations of this compound Isomers and Related Compounds

Optimization of High-Performance Liquid Chromatography (HPLC) Methods for this compound

The development of robust and efficient High-Performance Liquid Chromatography (HPLC) methods is crucial for the separation and quantification of this compound from its parent compound, thebaine, and other related alkaloids. ukim.mkmjcce.org.mk Optimization of HPLC parameters is key to achieving good resolution, peak shape, and analysis time.

A common approach for the analysis of these alkaloids is reversed-phase HPLC. researchgate.net Several factors are systematically investigated during method optimization, including the type of stationary phase, mobile phase composition (including the organic modifier and pH), and column temperature. researchgate.net For instance, a C18 monolithic column has been utilized with a gradient elution of trifluoroacetic acid and formic acid in water and acetonitrile. ukim.mk The use of ion-pairing agents can also be explored to improve the retention and separation of the basic alkaloids. researchgate.net Detection is typically performed using a UV detector, often at a wavelength of 285 nm where thebaine and its derivatives exhibit significant absorbance. ukim.mk

Validation of the optimized HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, linearity, and robustness for routine analysis. lupinepublishers.com

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | Reversed-phase C18 or Phenyl-Hexyl | Provides good retention and selectivity for alkaloids. |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) | Controls pH and ionic strength, influencing retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | Typically 0.8 - 1.5 mL/min | Affects analysis time, resolution, and backpressure. |

| Column Temperature | Controlled (e.g., 30-40 °C) | Improves peak shape and reproducibility of retention times. |

| Detection | UV at ~285 nm | Wavelength of maximum absorbance for thebaine and related compounds. |

Addressing Chromatographic Anomalies of this compound (e.g., peak doubling)

A significant challenge in the chromatographic analysis of thebaine and its N-oxide is the phenomenon of peak doubling or the appearance of multiple peaks for a single analyte. researchgate.netroyalsocietypublishing.org This anomaly can complicate quantification and peak identification.

Research has shown that for thebaine, peak doubling can occur in LC-MS analysis, particularly with high water content in the mobile phase. researchgate.netroyalsocietypublishing.org This has been attributed to the formation of two epimeric forms of thebaine in aqueous solutions. researchgate.net The equilibrium between these epimers is influenced by the solvent composition, with a higher water content favoring the formation of both forms, leading to two distinct chromatographic peaks. researchgate.netresearchgate.net By reducing the water content in the mobile phase, a single, stable form of thebaine can be analyzed, resulting in a single chromatographic peak. researchgate.net

While the specific causes of peak doubling for this compound are not as extensively documented in the provided context, similar solvent-dependent conformational changes or isomerizations could be a contributing factor. The presence of the polar N-oxide group could lead to complex interactions with the mobile and stationary phases. Careful control of mobile phase parameters, such as solvent composition and pH, is therefore critical to mitigate these chromatographic anomalies and ensure accurate and reproducible analysis. royalsocietypublishing.org

| Anomaly | Potential Cause | Proposed Solution |

| Peak Doubling | Formation of epimers or conformers in solution. | Optimize mobile phase composition (e.g., reduce water content). |

| On-column isomerization. | Adjust mobile phase pH and temperature. | |

| Interaction with residual silanols on the stationary phase. | Use end-capped columns or mobile phase additives to block silanol (B1196071) activity. |

Thebaine N Oxide in the Context of Opioid Alkaloid Biosynthesis and Semisynthesis Research

Mechanistic Studies of Thebaine N-oxide in Alkaloid Biosynthesis Pathways

Thebaine is a critical branch-point intermediate in the biosynthesis of morphine and codeine in Papaver somniferum. mdpi.comcapes.gov.br The plant metabolizes thebaine through two primary parallel pathways to produce morphine. mdpi.com One path involves the 3-O-demethylation of thebaine to oripavine, while the other involves a series of steps starting with the conversion of thebaine to neopinone, which then isomerizes to codeinone (B1234495) and is subsequently reduced to codeine. mdpi.comacs.org

This compound is a naturally occurring metabolite in Papaver somniferum. Its presence, along with the N-oxides of morphine and codeine, has been identified in the plant, suggesting it is part of the plant's metabolic pool. ird.frucl.ac.uk For instance, an analysis of Tasmanian-grown poppies identified the presence of both this compound isomers. ird.fr Similarly, research has confirmed the natural occurrence of codeine N-oxide and two isomers of morphine N-oxide in P. somniferum plants. ucl.ac.uk The formation of such N-oxides can be catalyzed by enzymes like peroxidases. capes.gov.br

Despite its confirmed presence, the exact mechanistic function of this compound as a mandatory intermediate in the primary biosynthetic pathway to other alkaloids is not definitively established. Research into the biotransformation of thebaine by the fungus Mucor piriformis indicated that the N-demethylation to northebaine did not proceed via an N-oxide intermediate. researchgate.net In that study, this compound, when supplied as a substrate, was either resistant to further transformation or underwent non-enzymatic rearrangement, suggesting it was not on the main N-demethylation pathway in that organism. researchgate.net

Therefore, while this compound is a known plant metabolite, its role may be more related to detoxification, storage, or an alternative metabolic fate rather than serving as a direct, obligate intermediate in the conversion of thebaine to codeine or morphine. The specific enzymes and regulatory processes governing its formation and subsequent fate in Papaver somniferum are areas that require further elucidation. capes.gov.br

Synthetic Utility of this compound as an Intermediate in Opioid Derivatization

In stark contrast to its ambiguous biosynthetic role, this compound is a well-defined and crucial intermediate in the semisynthesis of various opioid derivatives. Its primary utility lies in facilitating the N-demethylation of thebaine to produce northebaine. chim.it This transformation is a critical step for producing a class of semisynthetic opioids, particularly antagonists like naloxone (B1662785) and naltrexone, which require a secondary amine for the introduction of alternative N-substituents (e.g., N-allyl or N-cyclopropylmethyl groups). chim.itgoogle.com

The most common method for this conversion is a modified non-classical Polonovski reaction. scirp.orgresearchgate.net This process is typically performed in two steps:

N-Oxidation: Thebaine is treated with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), to convert the tertiary N-methyl amine into the corresponding this compound. chim.itscirp.org

N-Demethylation: The resulting N-oxide is then treated with a reducing agent, often an iron salt like iron(II) sulfate (B86663) (FeSO₄) or iron powder (Fe(0)), to effect the demethylation and yield the secondary amine, northebaine. chim.itresearchgate.net

Research has shown that the efficiency of the second step can be significantly improved by first isolating the intermediate as this compound hydrochloride salt. chim.itresearchgate.net This modification generally leads to higher yields of the desired northebaine and reduces the formation of by-products. chim.itscirp.org However, the inherent instability of this compound presents a challenge, necessitating careful optimization of reaction conditions such as temperature and pH to maximize product yield. researchgate.netresearchgate.net

The effectiveness of this synthetic strategy is demonstrated by the high yields reported in the literature.

This two-step sequence via this compound provides a valuable alternative to older N-demethylation methods that used highly toxic reagents like cyanogen (B1215507) bromide. researchgate.net

Future Research Directions in this compound Chemistry and Applications

Future investigations into this compound are poised to advance along several fronts, spanning synthetic chemistry, biochemistry, and pharmacology.

Innovations in Synthetic Chemistry: A primary goal is the development of more sustainable, efficient, and scalable methods for N-demethylation. chemrxiv.orgd-nb.info Future work will likely focus on exploring novel catalytic systems that move beyond iron-based reagents. The application of green chemistry principles could involve organophotocatalysis using molecular oxygen as the terminal oxidant or the development of electrochemical methods. d-nb.infoacs.org Furthermore, investigating alternative oxidants for the initial N-oxide formation, such as potassium peroxymonosulfate, could lead to faster and more efficient syntheses. mdpi.com Addressing the noted instability of this compound through optimized reaction protocols or protective strategies remains a key challenge. researchgate.net

Elucidation of Biosynthetic Role: The precise function of this compound in plant metabolism remains an open and intriguing question. capes.gov.br Future research employing advanced analytical techniques, such as metabolomics and transcriptomics on Papaver species, could provide a clearer picture of its role. Computational chemistry, including density functional theory (DFT) calculations and molecular dynamics simulations, could be used to model enzymatic reactions and assess the viability of hypothetical biosynthetic pathways involving this compound. frontiersin.org

Exploration of Pharmacological Properties and New Applications: The direct biological activities of this compound are largely unexplored. Many N-oxides of drug compounds are known to be metabolites that can act as prodrugs or exhibit different pharmacological and toxicity profiles compared to their parent amines. acs.orggoogle.com A systematic investigation into the pharmacology of this compound itself could reveal novel properties. Additionally, its established role as an intermediate can be expanded. By leveraging this compound and the resulting northebaine, chemists can work to create new libraries of opioid derivatives with tailored activities, potentially leading to the development of safer analgesics or more effective antagonists.

Q & A

Basic: What are the primary challenges in synthesizing Thebaine N-Oxide, and how can experimental design address its instability?

This compound is prone to degradation during synthesis, often forming byproducts due to its reactive N-oxide group. For instance, Madyastha et al. observed instability during N-demethylation, leading to competing side reactions . To mitigate this, researchers recommend:

- Controlled reaction conditions : Use low temperatures (e.g., 0–4°C) and inert atmospheres to minimize oxidation.

- Stabilizing agents : Introduce chelating agents or antioxidants to reduce radical formation.

- Real-time monitoring : Employ HPLC-MS to track intermediate stability and optimize reaction timelines .

Basic: What analytical methods are critical for characterizing this compound purity and structural identity?

Characterization requires a combination of techniques:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) separates this compound from impurities .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 324.4) and fragmentation patterns .

- NMR spectroscopy : 1H and 13C NMR verify substituent positions, particularly the N-oxide group’s impact on aromatic proton shifts .

- Purity validation : Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Advanced: How do structural modifications of this compound influence its mutagenicity, and what SAR frameworks apply?

Mutagenicity risk in N-oxides depends on aromatic substitution patterns. A 2019 Mutagenesis study analyzed >1,000 aromatic N-oxides using SAR fingerprinting , identifying two high-risk subclasses:

- Quindioxins : Planar structures with conjugated π-systems show elevated Ames test positivity.

- Benzoxadiazole N-oxides : Electron-deficient rings correlate with DNA adduct formation .

For this compound, computational modeling (e.g., DFT for electron density maps) and in vitro micronucleus assays are recommended to evaluate its subclass-specific risk .

Advanced: What methodologies enable the quantification of this compound in complex biological matrices?

Ultra-sensitive detection in plant or tissue samples involves:

- Sample preparation : On-line solid-phase extraction (SPE) coupled with supercritical CO₂ reduces matrix interference, achieving recovery rates >85% .

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 324 → 297) .

- Validation : Calibration curves (10–300 µg/kg) must meet FDA guidelines for precision (RSD <15%) and accuracy (80–120%) .

Advanced: How can researchers resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?

Conflicting transport data (e.g., OCT1-independent uptake in HepG2 cells vs. murine models) require:

- Comparative assays : Parallel studies in OCT1-transfected HEK293 cells and knockout mice to isolate transporter effects .

- Metabolite tracking : Use stable isotope-labeled this compound (e.g., ¹³C-labeled) with LC-HRMS to distinguish parent compound from metabolites .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility data (e.g., 1.7× improvement via micronization ) to predict bioavailability discrepancies .

Advanced: What experimental strategies improve the yield of this compound derivatives for structure-activity studies?

- Micronization : Supercritical CO₂ techniques reduce particle size to 5–100 nm, enhancing reactivity for downstream functionalization .

- Protecting groups : Temporarily block the N-oxide with acetyl or benzyl groups during alkylation/arylation steps to prevent side reactions .

- High-throughput screening : Use microfluidic reactors to optimize molar ratios (e.g., H₂O₂:Thebaine = 8:1) and reaction times .

Advanced: How can researchers validate the biological activity of this compound while accounting for assay interference?

- Counter-screening : Include N-oxide reductase inhibitors (e.g., diphenyleneiodonium) in antibacterial assays to distinguish intrinsic activity from metabolic byproducts .

- Dose-response normalization : Express activity relative to parent Thebaine to control for solubility artifacts (e.g., EC50 adjusted for 1.7× solubility differences ).

- CRISPR-Cas9 models : Knock out cytochrome P450 enzymes in cell lines to isolate this compound’s direct effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.